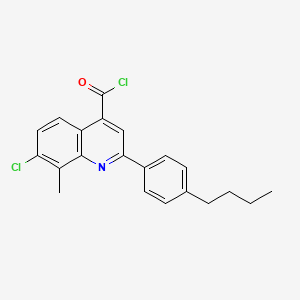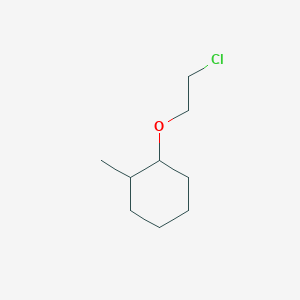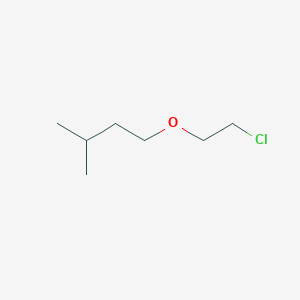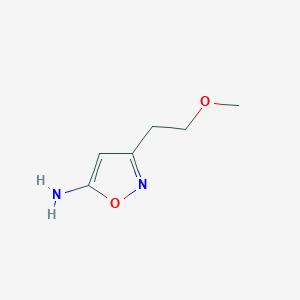
2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often involves multiple steps, each with its own set of reactants and conditions .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include reactions with different reagents, under different conditions .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, reactivity, and stability .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- The synthesis and chemical behavior of related quinoline compounds have been extensively studied. For instance, the reaction of 2-methylquinolines with thionyl chloride leads to the formation of dichloro(2-quinolyl)methanesulphenyl chlorides, which further react with secondary amines to form thioamides (Al-Shaar et al., 1988). Similar reaction patterns are observed in the conversion of 4-methylquinolines with thionyl chloride, producing 4-chloro[1,2]dithiolo[3,4-c]quinolin-1-ones or bis[dichloro(4-quinolyl)methyl]trisulphanes (Al-Shaar et al., 1988).
Organometallic Chemistry
- In the field of organometallic chemistry, quinoline derivatives are important. A study by Ryabov (1984) explored the dissociation of cyclopalladated ligands from chloro(ligand-C,N)triphenylphosphinepalladium(II) complexes in acetic acid solvent. This research provides insights into the reactivity and coordination chemistry of quinoline-based ligands in metal complexes (Ryabov, 1984).
Analytical Applications
- Quinoline derivatives have also found use in analytical chemistry. For example, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride has been employed as a sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This reagent facilitates the identification and quantification of various alcohols, demonstrating the versatility of quinoline compounds in analytical methods (Yoshida et al., 1992).
Photophysical Properties
- The photophysical properties of quinoline derivatives have been studied, emphasizing their potential in materials science and photonic applications. A study on the photophysical properties and computational investigations of tricarbonylrhenium(I) derivatives of 4-methylquinoline highlighted their interesting luminescent properties, which can be applied in various technological applications (Albertino et al., 2007).
Medicinal Chemistry
- In the realm of medicinal chemistry, quinoline derivatives have been investigated for their antimicrobial properties. A notable study explored the antimycobacterial and photosynthetic electron transport inhibiting activity of ring-substituted 4-arylamino-7-chloroquinolinium chlorides, demonstrating the potential of quinoline compounds in developing new antimicrobial agents (Otevrel et al., 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO/c1-3-4-5-14-6-8-15(9-7-14)19-12-17(21(23)25)16-10-11-18(22)13(2)20(16)24-19/h6-12H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMODLJONGCHBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401170074 | |
| Record name | 2-(4-Butylphenyl)-7-chloro-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160256-30-3 | |
| Record name | 2-(4-Butylphenyl)-7-chloro-8-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Butylphenyl)-7-chloro-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol](/img/structure/B1372789.png)
![2-[(3-Bromopropoxy)methyl]oxolane](/img/structure/B1372790.png)

![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B1372792.png)



![[4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1372796.png)




